![molecular formula C19H20F3N3O3 B14861429 1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidino]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14861429.png)
1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidino]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diazinane ring, a trifluoromethyl group, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the initial formation of the diazinane ring, followed by the introduction of the trifluoromethyl group and the piperidine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to optimize the reaction efficiency and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group and piperidine moiety play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, alteration of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-dione: Similar structure but with a different functional group.
1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: A closely related compound with slight variations in the substituents.
Uniqueness
The uniqueness of 1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperidine moiety contributes to its biological activity.
Properties
Molecular Formula |
C19H20F3N3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H20F3N3O3/c1-23-16(26)15(17(27)24(2)18(23)28)11-12-3-5-14(6-4-12)25-9-7-13(8-10-25)19(20,21)22/h3-6,11,13H,7-10H2,1-2H3 |
InChI Key |
FMTKAWVVLFJFKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N3CCC(CC3)C(F)(F)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


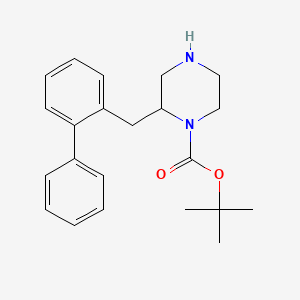

![2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol](/img/structure/B14861359.png)
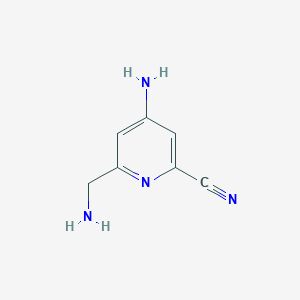
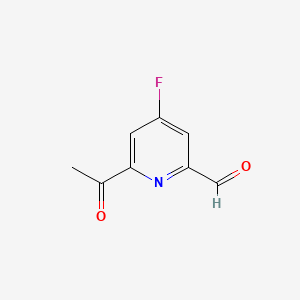
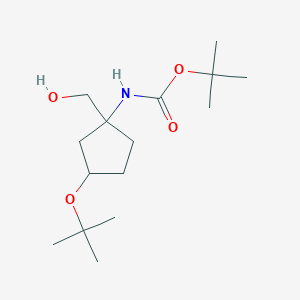

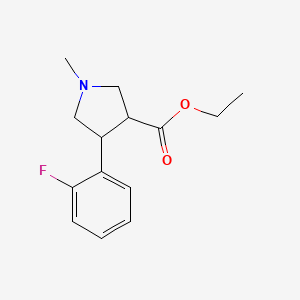
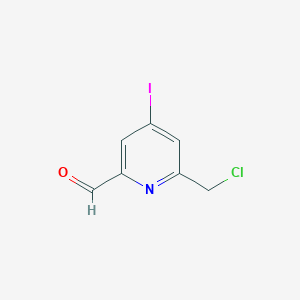
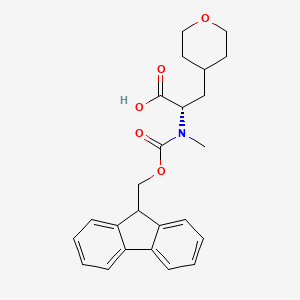
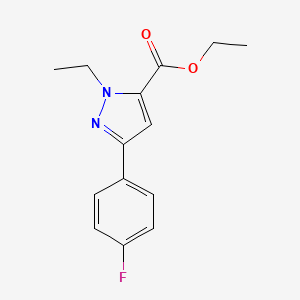
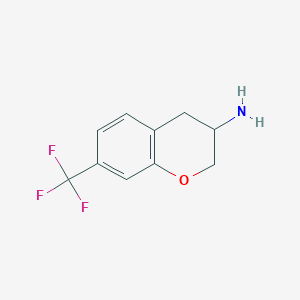
![1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine](/img/structure/B14861430.png)
![6-Fluoro[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14861432.png)
